molecular formula C8H5Br2FO3 B6300860 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid CAS No. 2413441-19-5

4,6-Dibromo-2-fluoro-3-methoxybenzoic acid

Cat. No. B6300860
CAS RN: 2413441-19-5
M. Wt: 327.93 g/mol
InChI Key: FXWKCXWCFISRPX-UHFFFAOYSA-N
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Description

“4,6-Dibromo-2-fluoro-3-methoxybenzoic acid” is a chemical compound with the CAS Number: 2413441-19-5 . It has a molecular weight of 327.93 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5Br2FO3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various reactions. For instance, pinacol boronic esters have been used in catalytic protodeboronation .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 327.93 .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4,6-dibromo-2-fluoro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWKCXWCFISRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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